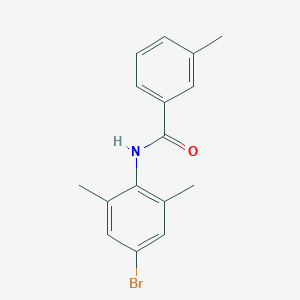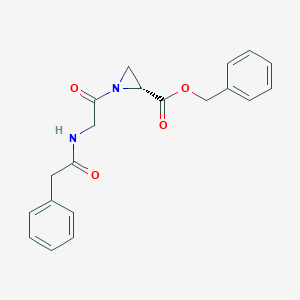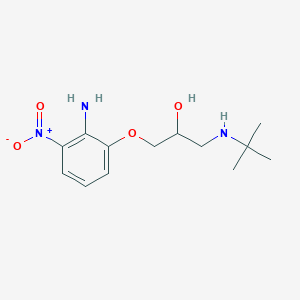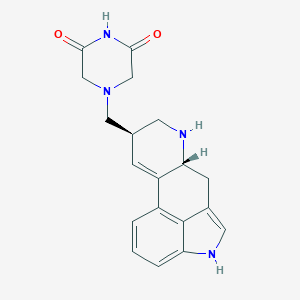
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, also known as BDMC, is a compound with potential applications in scientific research. This molecule has a unique structure, which makes it an interesting target for synthesis and study. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has also been found to activate certain signaling pathways that are involved in cell death.
Efectos Bioquímicos Y Fisiológicos
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-microbial activity. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has several advantages for lab experiments. It is easily synthesized and purified, making it a readily available compound for research. It has also been found to have low toxicity, making it a safe compound to work with. However, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide analogs with improved properties. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is a compound with potential applications in scientific research. Its unique structure, anti-cancer, anti-inflammatory, and antioxidant properties make it an interesting target for synthesis and study. The synthesis method of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is well-established, and it has been found to have low toxicity, making it a safe compound to work with. While there are some limitations for lab experiments, there are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in high yield and purity. This synthesis method has been optimized and can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been shown to have potential applications in scientific research. One of the most promising areas is cancer research. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrNO/c1-10-5-4-6-13(7-10)16(19)18-15-11(2)8-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
HUNHECCFBXBXPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)


![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)